1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. For example, the protodeboronation of pinacol boronic esters is a method used in organic synthesis .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. For instance, alkyl halides can undergo nucleophilic substitution via the SN2 mechanism .Scientific Research Applications
Biological and Pharmacological Activities of Curcumin Derivatives
Curcumin, a compound with a complex structure somewhat related to the query compound in terms of being a bioactive molecule with multiple functional groups, has been extensively studied for its biological and pharmacological properties. Derivatives of curcumin, including Schiff base, hydrazone, and oxime derivatives, have shown enhanced biological activities through structural modification. These derivatives and their metal complexes possess significant potency in biological activities, highlighting the importance of structural analogs in medicinal chemistry research (Omidi & Kakanejadifard, 2020).
Methylene-linked Liquid Crystal Dimers
Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, demonstrates the role of chemical structure in determining the phase behavior of materials. These studies are crucial for understanding how specific modifications to chemical structures, like those seen in the query compound, can influence material properties and functionalities (Henderson & Imrie, 2011).
Enhancement of Curcumin's Biological and Pharmacological Properties
Enhancing the biological and pharmacological properties of curcumin through encapsulation techniques underscores the significance of molecular modification for improved therapeutic effects. This research indicates the potential for similar strategies to be applied to the query compound for enhanced bioactivity and therapeutic efficacy (Witika et al., 2021).
Sustainable Access to New Generation Polymers
The synthesis and application of HMF derivatives from plant biomass illustrate the potential of complex organic molecules for sustainable production of materials, chemicals, and fuels. This research aligns with the broader scientific interest in utilizing complex molecules, such as the query compound, for sustainable industrial applications (Chernyshev et al., 2017).
properties
IUPAC Name |
1-[(3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN2O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26+,27-,29?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIIURMGSYIIES-CRNBIQPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.